Acid red 25

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

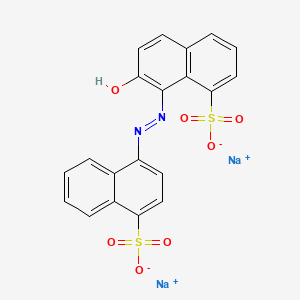

Acid red 25 is a useful research compound. Its molecular formula is C20H12N2Na2O7S2 and its molecular weight is 502.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₂N₂Na₂O₇S₂ |

| Molecular Weight | 502.43 g/mol |

| CAS Registry Number | 5858-93-5 |

| Azo Bond Position | Between naphthalene sulfonic acid derivatives |

Reactivity Under Acidic and Basic Conditions

The dye exhibits distinct colorimetric changes in response to pH shifts, driven by protonation/deprotonation of its functional groups:

Acid-Base Reactions

| Condition | Observation | Mechanism |

|---|---|---|

| Concentrated H₂SO₄ | Red → Light Purple | Sulfonation of aromatic rings |

| Dilute H₂SO₄ | Red | Minimal structural change |

| Strong HCl (aqueous) | Red | Protonation of azo group |

| Concentrated NaOH | Red → Yellow Brown | Deprotonation of hydroxyl groups |

These shifts are critical for its application in pH-sensitive staining protocols .

Solubility and Solvent Interactions

Solubility varies significantly with solvent polarity:

| Solvent | Solubility | Observed Color |

|---|---|---|

| Water | High | Red |

| Ethanol | Moderate | Red |

| Non-polar | Insoluble | N/A |

The sulfonate groups (-SO₃⁻) enhance water solubility via ionic interactions, while the hydrophobic naphthalene moieties limit solubility in non-polar solvents .

Reduction of the Azo Bond

Though not explicitly documented in the provided sources, azo dyes generally undergo reductive cleavage in the presence of agents like sodium dithionite (Na₂S₂O₄):

R-N=N-R’+4H++2e−→R-NH2+R’-NH2

This reaction is industrially relevant for decolorizing wastewater containing azo dyes.

Light and Environmental Degradation

This compound exhibits moderate lightfastness (ISO 3-4), indicating susceptibility to photodegradation. Prolonged UV exposure likely cleaves the azo bond, forming aromatic amines .

Industrial and Biological Implications

-

Textile Industry : Used for dyeing wool and silk, leveraging its stability in acidic baths.

-

Biological Staining : pH-dependent color changes enable differentiation of cellular components.

Performance Metrics

| Fastness Property | ISO Rating |

|---|---|

| Light Fastness | 3-4 |

| Soaping Fastness | 2 |

| Perspiration Fastness | 1-2 |

Propiedades

Número CAS |

5858-93-5 |

|---|---|

Fórmula molecular |

C20H12N2Na2O7S2 |

Peso molecular |

502.4 g/mol |

Nombre IUPAC |

disodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C20H14N2O7S2.2Na/c23-16-10-8-12-4-3-7-18(31(27,28)29)19(12)20(16)22-21-15-9-11-17(30(24,25)26)14-6-2-1-5-13(14)15;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |

Clave InChI |

ANOALSLDMDRFRN-UHFFFAOYSA-L |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=C3C(=CC=C4)S(=O)(=O)[O-])O.[Na+].[Na+] |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=C3C(=CC=C4)S(=O)(=O)[O-])O.[Na+].[Na+] |

Key on ui other cas no. |

5858-93-5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.